N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-13-5-7-16(8-6-13)24-12-17(21)19-14-3-1-4-15(11-14)20-9-2-10-25(20,22)23/h1,3-8,11H,2,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBGEVRXTWXEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound notable for its unique structural features, including an isothiazolidine dioxide ring and a fluorophenoxy acetamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which include enzyme inhibition and receptor modulation.
Chemical Formula
- Molecular Formula : C17H17FN2O3S
- IUPAC Name : N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Structural Characteristics
The compound consists of:
- An isothiazolidine dioxide ring that contributes to its biological activity.
- A fluorophenoxy group that enhances lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and influencing cellular responses.
- Pathway Interference : The compound may disrupt biochemical pathways critical for cell survival or proliferation.
Research Findings
Recent studies have explored the biological effects of this compound:
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Antimicrobial Properties : Investigations into the antimicrobial activity revealed that the compound exhibits inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study published in a peer-reviewed journal indicated that modifications of the isothiazolidine ring significantly enhanced the compound's potency against specific cancer cell lines .
- Another investigation focused on its use as a potential therapeutic agent for inflammatory diseases, showing promising results in reducing inflammatory markers in vitro .
Comparative Analysis of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature control (70–90°C for cyclization steps to avoid side reactions).
- Catalyst selection (Pd(OAc)₂/Xantphos for coupling reactions, ensuring >80% yield) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Basic: How should researchers approach spectroscopic characterization (NMR, IR, MS) to confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong absorbance at 1670 cm⁻¹ (C=O stretch), 1330/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
- HRMS : Use ESI+ mode; calculate exact mass (C₁₇H₁₆FN₂O₄S: 395.0834) and compare with observed m/z .
Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Advanced: What strategies resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
Re-calibrate Computational Models :
- Use DFT (B3LYP/6-311+G(d,p)) to recalculate reaction pathways, incorporating solvent effects (SMD model) .
- Compare activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .
Error Source Analysis :
- Steric effects : Computational models may underestimate steric hindrance in bulky intermediates (e.g., ortho-substituted phenyl groups). Adjust van der Waals radii parameters .
- Solvent interactions : Re-run simulations with explicit solvent molecules (e.g., DMF or THF) instead of continuum models .
Case Study : A 15% yield deviation in Suzuki-Miyaura coupling was resolved by adding explicit Pd cluster models to DFT calculations .
Advanced: How can hydrogen bonding and crystal packing interactions inform derivative design for improved solubility?
Methodological Answer:
- X-ray Analysis :
- Identify intermolecular H-bonds (e.g., N–H···O=S in the sulfonamide group, C=O···H–C aromatic) .
- Analyze π-π stacking distances (3.3–3.8 Å between fluorophenyl and adjacent rings) .
- Derivative Design :
- Introduce polar substituents (e.g., –OH, –NH₂) at positions disrupting tight crystal packing.
- Replace 4-fluorophenoxy with more hydrophilic groups (e.g., pyridyloxy) while maintaining bioactivity .
Example : A methylated derivative reduced melting point by 40°C, enhancing aqueous solubility by 3-fold .
Basic: What chromatographic techniques are suitable for purity assessment, and what solvent systems provide optimal separation?
Methodological Answer:
- HPLC :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% TFA in water (70:30 isocratic).
- Retention time: ~8.2 min (UV detection at 254 nm) .
- TLC :
- Silica gel 60 F₂₅₄ plates; ethyl acetate:hexane (3:7) Rf ≈ 0.5 .
- Critical Validation : Spike samples with synthetic impurities (e.g., unreacted 4-fluorophenol) to confirm resolution .
Advanced: What quantum chemical methods analyze the electronic properties of the 1,1-dioxidoisothiazolidin-2-yl moiety?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) :
- Perform DFT calculations (M06-2X/def2-TZVP) to identify HOMO-LUMO gaps. The sulfone group lowers LUMO energy, enhancing electrophilicity .
- Natural Bond Orbital (NBO) Analysis :
- Quantify hyperconjugation (e.g., LP(O) → σ*(S–N) interactions stabilize the sulfonamide group) .
- Electrostatic Potential Maps :
- Visualize electron-deficient regions (e.g., sulfone oxygen) for nucleophilic attack prediction .
Basic: What biological targets are associated with structurally similar acetamide derivatives?
Methodological Answer:
- Kinase Inhibition : Analogues with fluorophenyl groups show activity against EGFR (IC₅₀ ~50 nM) .
- Antimicrobial Targets : Sulfonamide derivatives inhibit dihydropteroate synthase in Gram-positive bacteria .
- Validation : Use surface plasmon resonance (SPR) to measure binding affinity to recombinant proteins .
Advanced: How to design stability studies under varying pH/temperature to assess degradation pathways?
Methodological Answer:
Forced Degradation :
- Acidic/alkaline conditions : Incubate at 0.1M HCl/NaOH (37°C, 24 hrs), monitor via HPLC for hydrolysis products (e.g., 4-fluorophenol) .
- Oxidative stress : Use 3% H₂O₂ to detect sulfone oxidation or ring hydroxylation .
Kinetic Modeling :
- Apply Arrhenius equation to extrapolate shelf-life at 25°C from accelerated studies (40–60°C) .
Basic: What LC-MS/MS protocols quantify this compound in biological matrices?
Methodological Answer:
- Sample Prep : Plasma protein precipitation with acetonitrile (1:3 v/v).
- LC Conditions :
- MS Parameters :
- Validation : Linearity (1–1000 ng/mL), LOD 0.3 ng/mL .
Advanced: What multivariate approaches optimize reaction conditions in combinatorial synthesis?
Methodological Answer:
- Design of Experiments (DoE) :
- Use central composite design to screen factors: catalyst loading (5–15 mol%), temperature (60–100°C), solvent polarity (DMF vs. THF) .
- Machine Learning :
- Train artificial neural networks (ANNs) on historical yield data to predict optimal conditions .
- Case Study : A 3-factor DoE reduced reaction steps from 5 to 3, improving yield by 22% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
